molecular formula C17H18Cl2N2O4S B3734471 N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3734471
M. Wt: 417.3 g/mol
InChI Key: ZIPNSGJPASJEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-(3,4-dichlorophenyl)-N-2-(4-ethoxyphenyl)-N-2-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DCMG is a glycine transporter 1 (GlyT1) inhibitor, which means that it can regulate the levels of glycine in the brain, leading to a variety of biochemical and physiological effects. In

Scientific Research Applications

DCMG has been extensively studied for its potential applications in medicine and pharmacology. One of the main areas of research is its use as a treatment for schizophrenia, a mental disorder characterized by abnormal thinking, behavior, and emotions. DCMG has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models, making it a promising candidate for further clinical trials.
In addition, DCMG has also been studied for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Its ability to regulate glycine levels in the brain has been shown to have a positive impact on these conditions, making it a potential alternative to current treatments.

Mechanism of Action

DCMG acts as a N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means that it can regulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. By inhibiting N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, DCMG can increase the levels of glycine in the brain, leading to enhanced NMDA receptor function and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMG are largely due to its ability to regulate glycine levels in the brain. In addition to its effects on NMDA receptors, DCMG has also been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a role in mood regulation. This suggests that DCMG may have potential as a treatment for mood disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCMG is its specificity for N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition, which means that it can target this specific pathway without affecting other neurotransmitters or receptors. This makes it a valuable tool for studying the role of glycine in the brain and its potential therapeutic applications.
However, there are also limitations to the use of DCMG in lab experiments. Its potency and efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as age, sex, and genetic background. In addition, the long-term effects of DCMG on brain function and behavior are not yet fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on DCMG. One area of interest is its potential use in the treatment of schizophrenia and other neurological disorders. Clinical trials are needed to determine its safety and efficacy in humans, and to establish optimal dosage and treatment regimens.
In addition, further research is needed to understand the long-term effects of DCMG on brain function and behavior, and to identify any potential side effects or interactions with other drugs. Finally, the development of more potent and selective N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors may lead to the discovery of new treatments for a variety of neurological disorders.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-3-25-14-7-5-13(6-8-14)21(26(2,23)24)11-17(22)20-12-4-9-15(18)16(19)10-12/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPNSGJPASJEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5709466

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.